molecular formula C27H44O3 B1246387 5alpha,8alpha-Epidioxycholest-6-en-3beta-ol

5alpha,8alpha-Epidioxycholest-6-en-3beta-ol

Cat. No. B1246387
M. Wt: 416.6 g/mol
InChI Key: FOISYVRNZSWLHL-MEKQHADNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha,8alpha-epidioxycholest-6-en-3beta-ol is a cholestanoid that is cholest-6-ene substituted by a beta-hydroxy group at position 3 and a peroxy group between positions 5 and 8 (the 5alpha,8alpha stereoisomer). Isolated from the sea urchin Diadema setosum, it exhibits cytotoxicity against variuos cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is an organic peroxide, a cholestanoid and a 3beta-sterol.

Scientific Research Applications

  • Antitumor Activity : A study found that 5alpha,8alpha-epidioxycholest-6-ene-3beta-ol (MME), extracted from Meretrix meretrix, inhibited the growth of hepatoma cells and induced G1-phase cell cycle arrest in human hepatoma cell lines, suggesting its potential use in cancer treatment (Wu et al., 2006).

  • Antifungal Activity : Another study highlighted the isolation of similar sterols, including 5alpha,8alpha-epidioxy-ergosta-6,22-dien-3beta-ol, from Ganoderma annulare. These compounds demonstrated antifungal activity, particularly against Microsporum cannis and Trichophyton mentagrophytes (Smânia et al., 2003).

  • Cytotoxic Effects : A sterol identified as 5alpha,8alpha-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol, isolated from an edible mushroom, exhibited cytotoxic effects against leukemia and colon adenocarcinoma cells, indicating its potential as a chemotherapeutic agent (Kobori et al., 2006).

  • Anti-Inflammatory Properties : 5α,8α-Epidioxycholest-6-en-3β-ol isolated from Aplysia depilans displayed anti-inflammatory effects by decreasing nitric oxide levels and inhibiting the expression of pro-inflammatory genes in macrophages. This suggests its potential as a lead molecule for developing new anti-inflammatory drugs (Pereira et al., 2019).

properties

Product Name

5alpha,8alpha-Epidioxycholest-6-en-3beta-ol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1S,2R,5R,6R,9R,10R,13S,15S)-6,10-dimethyl-5-[(2R)-6-methylheptan-2-yl]-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol

InChI

InChI=1S/C27H44O3/c1-18(2)7-6-8-19(3)21-9-10-22-24(21,4)13-12-23-25(5)14-11-20(28)17-26(25)15-16-27(22,23)30-29-26/h15-16,18-23,28H,6-14,17H2,1-5H3/t19-,20+,21-,22-,23-,24-,25-,26-,27+/m1/s1

InChI Key

FOISYVRNZSWLHL-MEKQHADNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C

synonyms

5alpha,8alpha-epidioxycholest-6-en-3beta-ol
5alpha,8alpha-epidioxyergosta-6,22-dien-3-beta-ol
5alpha,8alpha-epidioxyergosta-6,22-dien-3beta-ol
EE-D-beta-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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